molecular formula C19H20N2O3 B5855131 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Cat. No. B5855131
M. Wt: 324.4 g/mol
InChI Key: PNSTVNIXEVZIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol, also known as EMD 57033, is a synthetic compound that has been studied for its potential therapeutic applications. EMD 57033 belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). SERMs are compounds that can selectively bind to estrogen receptors and modulate their activity, leading to a variety of physiological effects.

Mechanism of Action

4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 exerts its effects by selectively binding to estrogen receptors and modulating their activity. Specifically, 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 acts as an agonist at estrogen receptor beta (ERβ) and as an antagonist at estrogen receptor alpha (ERα). This selective binding profile allows 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 to exert estrogen-like effects in some tissues while blocking estrogen activity in others.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 are diverse and depend on the tissue and cell type being studied. In breast cancer cells, 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 has been shown to inhibit cell proliferation and induce apoptosis. In bone cells, 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 has been shown to stimulate bone formation and inhibit bone resorption. In vascular cells, 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 has been shown to improve lipid metabolism and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 is its selective binding profile, which allows for the modulation of estrogen receptor activity in a tissue-specific manner. This can be useful for studying the role of estrogen receptors in different physiological processes. However, one limitation of 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 is its relatively low potency compared to other SERMs, which may limit its utility in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033. One area of interest is the development of more potent analogs of 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 that can be used to further elucidate the role of estrogen receptors in various physiological processes. Another area of interest is the investigation of the potential therapeutic applications of 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 in other diseases, such as Alzheimer's disease and diabetes. Additionally, the development of novel drug delivery systems for 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 may improve its efficacy and reduce its side effects.

Scientific Research Applications

4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 has been studied for its potential applications in several areas of scientific research, including cancer, osteoporosis, and cardiovascular disease. In cancer research, 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 has been shown to inhibit the growth of breast cancer cells and induce cell death in vitro. In osteoporosis research, 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 has been shown to increase bone density and reduce bone loss in animal models. In cardiovascular disease research, 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol 57033 has been shown to improve lipid metabolism and reduce the risk of atherosclerosis.

properties

IUPAC Name

4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-13-10-15(16(22)11-17(13)23-3)18-19(12(2)20-21-18)24-14-8-6-5-7-9-14/h5-11,22H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSTVNIXEVZIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=NNC(=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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